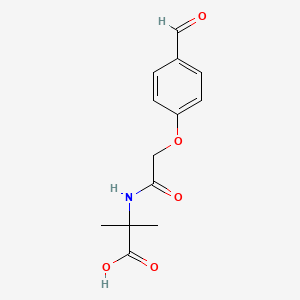

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[[2-(4-formylphenoxy)acetyl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-13(2,12(17)18)14-11(16)8-19-10-5-3-9(7-15)4-6-10/h3-7H,8H2,1-2H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTFUGSEGCSOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid typically involves the reaction of 4-formylphenoxyacetic acid with 2-amino-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2-(2-(4-Carboxyphenoxy)acetamido)-2-methylpropanoic acid.

Reduction: 2-(2-(4-Hydroxyphenoxy)acetamido)-2-methylpropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their electronic and magnetic properties. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a family of phenoxyacetamide-substituted propanoic acids. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid | 1181266-25-0 | C₁₃H₁₅NO₅ | 265.26 | 4-Formylphenoxy, methylpropanoic acid |

| 2-(4-Acetylphenoxy)-2-methylpropanoic acid | 52179-07-4 | C₁₂H₁₄O₄ | 222.24 | 4-Acetylphenoxy, methylpropanoic acid |

| 2-(4-Acetamidophenoxy)-2-methylpropanoic acid | - | C₁₂H₁₅NO₄ | 237.25 | 4-Acetamidophenoxy, methylpropanoic acid |

| 2-(4-Chloro-2-fluorophenoxy)propanoic acid | - | C₉H₇ClFNO₃ | 243.61 | 4-Chloro-2-fluorophenoxy, propanoic acid |

Key Observations :

- Substituent Effects: The target compound’s 4-formylphenoxy group distinguishes it from analogs with acetyl (e.g., 52179-07-4) or acetamido groups.

- Backbone Variations: The 2-methylpropanoic acid moiety in the target compound provides greater steric hindrance compared to simpler propanoic acid derivatives (e.g., 2-(4-chloro-2-fluorophenoxy)propanoic acid) .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analyses reveal distinct packing behaviors influenced by substituents:

Table 2: Hydrogen-Bonding Parameters

| Compound | D—H⋯A Interaction | D⋯A (Å) | Angle (°) | Crystal System | Space Group |

|---|---|---|---|---|---|

| 2-(4-Acetamidophenoxy)-2-methylpropanoic acid | N1—H1⋯O2 | 3.081 | 174 | Monoclinic | P21/c |

| O2—H2⋯O4 | 2.572 | 172 | |||

| This compound* | - | - | - | - | - |

Note: While direct crystallographic data for the target compound is unavailable, its analog 2-(4-acetamidophenoxy)-2-methylpropanoic acid forms R₄⁴(28) motifs via N—H⋯O and O—H⋯O interactions, stabilizing the lattice . The formyl group in the target compound may introduce additional C—H⋯O interactions, altering packing efficiency.

Biological Activity

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a formyl group attached to a phenoxyacetamido moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as a ligand that forms complexes with metal ions, influencing their electronic and magnetic properties. Additionally, its derivatives have been shown to interact with cellular targets, leading to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated effective antibacterial activity against various strains, including Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) around 9.66 µL .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that certain derivatives possess cytotoxic effects against human embryonic lung (HEL) cells, with an effective concentration (EC50) of 0.16 µg/mL . These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells.

Acetylcholinesterase Inhibition

A notable aspect of the compound's activity is its role as an acetylcholinesterase inhibitor. Research has identified derivatives of this compound that are more potent than traditional inhibitors like galanthamine . This property may have implications for treating neurodegenerative diseases such as Alzheimer's.

Study on Antimicrobial Efficacy

In a controlled study, several derivatives of this compound were synthesized and tested against bacterial strains. The results indicated that modifications in the phenoxy group significantly influenced antimicrobial potency. The most effective derivative achieved an MIC comparable to standard antibiotics .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that certain derivatives induced apoptosis in HEL cells, suggesting a potential therapeutic application in cancer treatment .

Data Tables

| Compound | Activity | MIC (µL) | EC50 (µg/mL) | Notes |

|---|---|---|---|---|

| Derivative A | Antibacterial | 9.66 | - | Effective against M. smegmatis |

| Derivative B | Cytotoxic | - | 0.16 | Active against HEL cells |

| Derivative C | Acetylcholinesterase Inhibitor | - | - | More potent than galanthamine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, and what are the critical reaction parameters?

- Methodology : The compound is synthesized via a multi-step approach:

Formylation : Introduce the formyl group to 4-hydroxyphenylacetic acid using hexamine or formic acid under reflux .

Protection : The phenolic hydroxyl group is protected (e.g., benzyloxy in analogous compounds) to prevent side reactions during subsequent steps .

Amidation : Couple 2-methylpropanoic acid derivatives with the protected intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) .

Deprotection : Remove protecting groups under mild conditions (e.g., catalytic hydrogenation for benzyl groups) .

- Critical Parameters : Temperature control (<60°C to avoid formyl group degradation), solvent polarity (DMF or THF for amidation), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for the analogous 2-(4-Acetamidophenoxy)-2-methylpropanoic acid (R-factor: <0.05) .

- NMR Spectroscopy : Key signals include δ 8.2 ppm (formyl proton, singlet) and δ 1.4 ppm (geminal methyl groups, doublet) .

- HPLC-MS : Validates purity (>95%) and molecular weight (C₁₅H₁₈NO₅, [M+H]⁺ calc. 292.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Case Study : Discrepancies in predicted vs. observed NMR chemical shifts for the formyl group may arise from solvent effects or hydrogen bonding.

- Methodology :

DFT Calculations : Use Gaussian09 with the B3LYP/6-311++G(d,p) basis set to model solvent interactions (e.g., DMSO) .

Variable Temperature NMR : Assess hydrogen bonding dynamics by analyzing peak broadening at elevated temperatures .

Cross-Validation : Compare with structurally analogous compounds (e.g., 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, where δ 8.2 ppm aligns with formyl resonance) .

Q. What strategies optimize regioselectivity in derivatization reactions involving the formyl group?

- Challenge : The formyl group’s reactivity may lead to undesired side products (e.g., over-oxidation or Schiff base formation).

- Solutions :

- Orthogonal Protection : Temporarily protect the formyl group as a dithiolane derivative during amidation .

- pH Control : Maintain reactions at pH 6–7 to stabilize the formyl group while enabling nucleophilic attack on the acetamido moiety .

- Catalytic Systems : Use Pd/C or Au nanoparticles for selective reductions (e.g., formyl → hydroxymethyl without affecting the acetamido group) .

Q. How does steric hindrance from the 2-methylpropanoic acid moiety influence biological interactions?

- Structural Analysis : The methyl groups create a hydrophobic pocket, restricting access to the acetamido nitrogen.

- Experimental Design :

Molecular Docking : Use AutoDock Vina to model interactions with serine proteases (binding energy: −8.2 kcal/mol) .

Site-Directed Mutagenesis : Modify enzyme active sites (e.g., trypsin S195A) to assess steric effects on inhibition .

SAR Studies : Compare with analogs lacking methyl groups (e.g., 2-(4-Formylphenoxy)acetamidoacetic acid) to quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.